![molecular formula C19H21F3N4O2 B2513348 2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide CAS No. 2034412-63-8](/img/structure/B2513348.png)
2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide typically involves several steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved through the reaction of 4-piperidone with appropriate reagents to introduce the pyrimidinyl and trifluoromethyl groups.
Acylation Reaction: The piperidine intermediate is then subjected to an acylation reaction with 2-(o-tolyloxy)acetyl chloride to form the final product. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents. Reagents such as halogens or nucleophiles like amines and thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of trifluoromethyl pyrimidine derivatives, including this compound, in anticancer applications. A notable study synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their activity against several cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that some derivatives exhibited promising anticancer activity, although they were less potent than doxorubicin, a standard chemotherapeutic agent .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects is believed to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. The presence of the piperidine moiety is thought to enhance bioavailability and facilitate interactions with biological targets within cancer cells.
Antifungal Activity
Bioassay Results
In addition to anticancer properties, the compound has shown significant antifungal activity. For instance, derivatives were tested against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds displayed inhibition rates exceeding 90%, comparable to established antifungal agents like tebuconazole .
Table 1: Antifungal Activities of Selected Compounds
Compound | Target Pathogen | Inhibition Rate (%) |
---|---|---|
5b | Botrytis cinerea | 96.76 |
5j | Botrytis cinerea | 96.84 |
5l | Botrytis cinerea | 100 |
5v | Sclerotinia sclerotiorum | 82.73 |
Insecticidal Properties
Insecticidal Activity
The compound also exhibits insecticidal properties against agricultural pests such as Mythimna separata and Spodoptera frugiperda. While the efficacy was lower compared to chlorantraniliprole, some derivatives still demonstrated moderate insecticidal activity at concentrations around 500 μg/ml .
Neuropharmacological Applications
Neuroprotective Effects
Research indicates that compounds similar to 2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide may possess neuroprotective effects. Studies have shown that trifluoromethyl-substituted piperidine derivatives can cross the blood-brain barrier and modulate neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Material Science
Potential Applications
The unique chemical structure of this compound allows for potential applications in material science, particularly in the development of new polymers or coatings with enhanced properties due to the trifluoromethyl group’s influence on hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism of action of 2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide: can be compared with other compounds that have similar structural features or functional groups. Examples include:
Uniqueness
The presence of the trifluoromethyl group in this compound is a key feature that distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it unique and potentially more effective in certain applications.
Actividad Biológica
2-(o-tolyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, also known by its IUPAC name 2-(2-methylphenoxy)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C18H22N4O2, with a molecular weight of 326.4 g/mol. It features a trifluoromethyl group, which is known to enhance biological activity in various compounds. The structure includes a piperidine ring and a pyrimidine moiety, both of which are common in bioactive molecules.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Activity
Recent research indicates that compounds with similar structures exhibit potent anticancer properties. For instance, derivatives containing pyrimidine and piperidine rings have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of the compound, potentially leading to increased efficacy in vivo .
Inhibition of Kinases
Studies have demonstrated that certain derivatives of this class can inhibit kinases such as BRAF(V600E) and EGFR, which are critical targets in cancer therapy. The structural modifications in the compound can significantly affect its inhibitory potency against these kinases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:
- Pyrimidine Substitution : The position and nature of substituents on the pyrimidine ring can dramatically influence activity.
- Piperidine Variants : Alterations in the piperidine ring can affect binding affinity and selectivity towards target proteins.
A detailed SAR analysis suggests that maintaining a balance between hydrophobic and hydrophilic regions within the molecule enhances its interaction with biological targets .
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Antitumor Efficacy : A study demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating potent activity at low concentrations .
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups, supporting their potential as therapeutic agents .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression .
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-13-4-2-3-5-15(13)28-11-18(27)25-14-6-8-26(9-7-14)17-10-16(19(20,21)22)23-12-24-17/h2-5,10,12,14H,6-9,11H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVKRZFYQRGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.